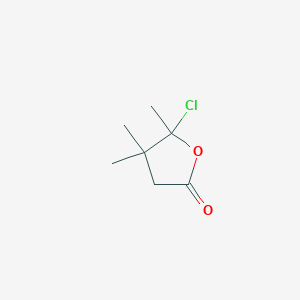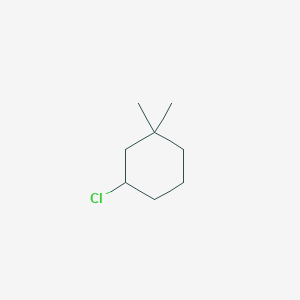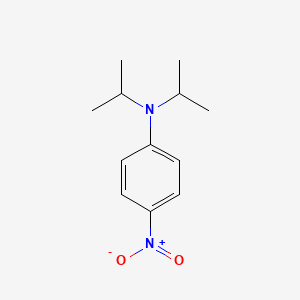
4-Nitro-N,N-di(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N,N-di(propan-2-yl)aniline is an organic compound with the molecular formula C12H18N2O2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two isopropyl groups, and a nitro group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N,N-di(propan-2-yl)aniline typically involves the nitration of N,N-di(propan-2-yl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-N,N-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 4-Amino-N,N-di(propan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso and nitro derivatives of the original compound.
Applications De Recherche Scientifique
4-Nitro-N,N-di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a model compound in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Nitro-N,N-di(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to inhibition or activation of specific pathways. The isopropyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: Lacks the isopropyl groups, making it less lipophilic and potentially less effective in certain applications.
N,N-Diisopropylaniline:
N-Isopropyl-4-nitroaniline: Similar structure but with only one isopropyl group, affecting its physical and chemical properties.
Uniqueness
4-Nitro-N,N-di(propan-2-yl)aniline is unique due to the presence of both the nitro group and two isopropyl groups, which confer distinct reactivity and lipophilicity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
29275-99-8 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-nitro-N,N-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)13(10(3)4)11-5-7-12(8-6-11)14(15)16/h5-10H,1-4H3 |
Clé InChI |
JKBSYSWQGHTVRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


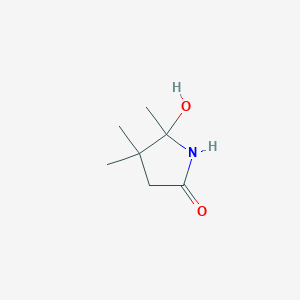
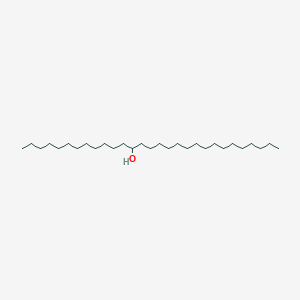

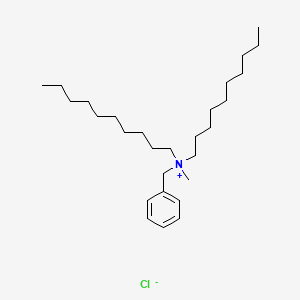
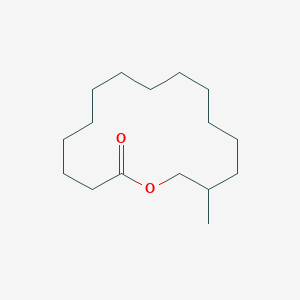
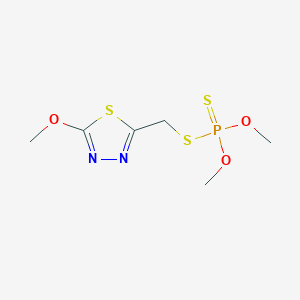
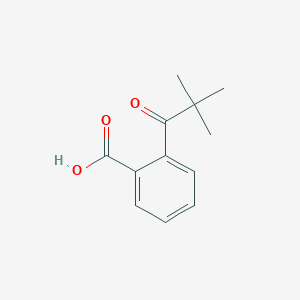
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
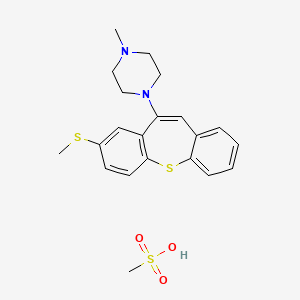
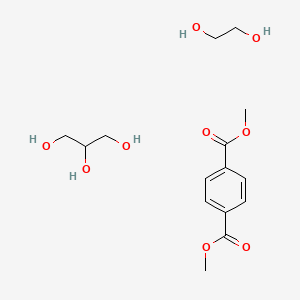
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
